molecular formula C13H9Cl2NO4S B276085 5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid

5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid

Cat. No. B276085
M. Wt: 346.2 g/mol
InChI Key: NHYURXHIYONRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, commonly known as CPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPB is a member of the benzoic acid family and is a white crystalline powder that is insoluble in water.

Mechanism of Action

The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. CPB has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell growth.
Biochemical and Physiological Effects:
CPB has been shown to have a variety of biochemical and physiological effects. CPB has been shown to reduce the production of inflammatory cytokines and chemokines in animal models, indicating its potential use as an anti-inflammatory agent. In addition, CPB has been shown to induce apoptosis in cancer cells, indicating its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of CPB is its high purity and stability, which makes it ideal for use in lab experiments. CPB is also relatively easy to synthesize and is readily available. However, one of the limitations of CPB is its insolubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of CPB. One potential direction is the further study of CPB as an anti-inflammatory agent. CPB has been shown to reduce inflammation in animal models, and further research could lead to the development of new anti-inflammatory drugs. Another potential direction is the further study of CPB as an anti-cancer agent. CPB has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Finally, the development of new synthesis methods for CPB could lead to improvements in its purity and solubility, making it more useful for a wider range of experiments.

Scientific Research Applications

CPB has been studied for its potential use in various scientific research fields, including cancer research, cardiovascular disease, and inflammation. CPB has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, CPB has been studied for its potential use as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.

properties

Molecular Formula

C13H9Cl2NO4S

Molecular Weight

346.2 g/mol

IUPAC Name

5-chloro-2-[(4-chlorophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H9Cl2NO4S/c14-8-1-4-10(5-2-8)21(19,20)16-12-6-3-9(15)7-11(12)13(17)18/h1-7,16H,(H,17,18)

InChI Key

NHYURXHIYONRCY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl

SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g of 4-chlorobenzenesulfonic acid chloride are added to a solution of 3.8 g of 5-chloro-2-aminobenzoic acid [4-(3-chloro-5-trifluoromethylpyridyl-2-oxy)-anilide] in 8.6 ml of pyridine at 0° C. After the reaction mixture has been stirred for 16 hours at room temperature, 300 ml of methylene chloride are added and the resulting solution is then washed with 100 ml each of 1N HCl, H2O, saturated NaHCO3 solution and saturated NaCl solution. The organic phase is then dried with MgSO4 and concentrated by evaporation. The crude product obtained is purified by stirring in diethyl ether. In this manner 3.8 g of 5-chloro-2-[(4-chlorophenylsulfonyl)-amino]-benzoic acid [4-(3-chloro-5-trifluoromethylpyridyl-2-oxy)-anilide] are obtained in the form of white crystals (m.p. 191°-193° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

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